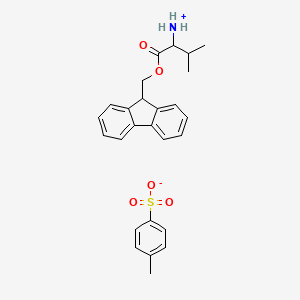
1-(9H-fluoren-9-ylmethoxy)-3-methyl-1-oxobutan-2-aminium 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H-fluoren-9-ylmethoxy)-3-methyl-1-oxobutan-2-aminium 4-methylbenzenesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorenylmethoxy group, a methyl group, and a 4-methylbenzenesulfonate group, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-fluoren-9-ylmethoxy)-3-methyl-1-oxobutan-2-aminium 4-methylbenzenesulfonate typically involves multiple steps, starting with the preparation of the fluorenylmethoxy precursor. This precursor is then reacted with other reagents under controlled conditions to form the final compound. Common reagents used in the synthesis include ethyl (hydroxyimino)cyanoacetate and diisopropyl-carbodiimide in N,N-dimethyl-formamide . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional considerations for cost-effectiveness, safety, and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(9H-fluoren-9-ylmethoxy)-3-methyl-1-oxobutan-2-aminium 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(9H-fluoren-9-ylmethoxy)-3-methyl-1-oxobutan-2-aminium 4-methylbenzenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(9H-fluoren-9-ylmethoxy)-3-methyl-1-oxobutan-2-aminium 4-methylbenzenesulfonate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
Uniqueness
1-(9H-fluoren-9-ylmethoxy)-3-methyl-1-oxobutan-2-aminium 4-methylbenzenesulfonate stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
1301750-02-6 |
|---|---|
Molekularformel |
C26H29NO5S |
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
[1-(9H-fluoren-9-ylmethoxy)-3-methyl-1-oxobutan-2-yl]azanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H21NO2.C7H8O3S/c1-12(2)18(20)19(21)22-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17;1-6-2-4-7(5-3-6)11(8,9)10/h3-10,12,17-18H,11,20H2,1-2H3;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
LVDROCVLEIANJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)C(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)[NH3+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


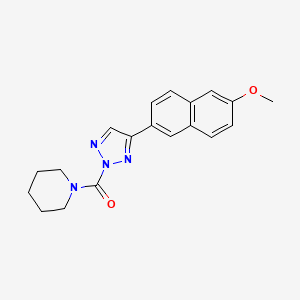
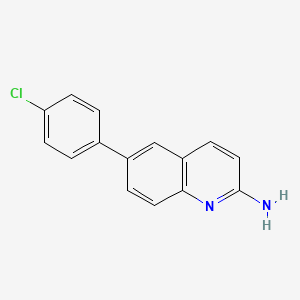
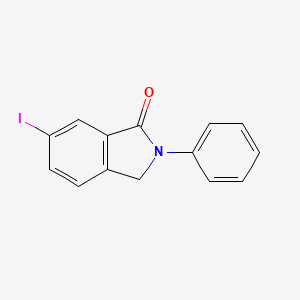
![9-(2,5-dihydroxyphenyl)-2-[2-(4-ethoxyphenyl)ethyl]tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B14129167.png)

![N-hydroxy-4-[4-(4-hydroxybut-2-ynoxy)phenyl]sulfonyl-2,2-dimethylthiomorpholine-3-carboxamide](/img/structure/B14129185.png)
![N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14129186.png)

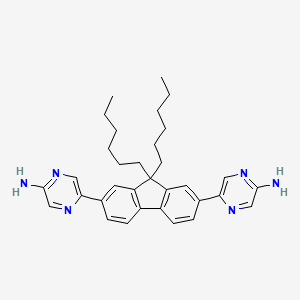
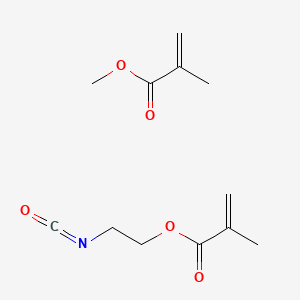
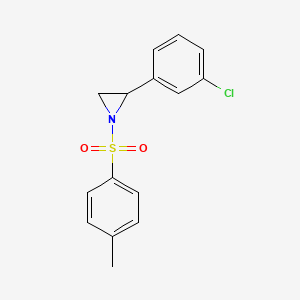
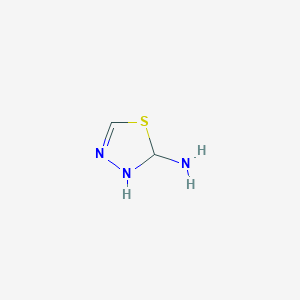
![10-[(2-Methoxypropan-2-yl)oxy]dec-1-yne](/img/structure/B14129233.png)
![Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate](/img/structure/B14129234.png)
